(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
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Overview
Description
The compound (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene is a complex organic molecule with a unique structure This compound is part of the cyclopenta[a]chrysene family, characterized by its hexadecahydro configuration and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene involves multiple steps, including cyclization and hydrogenation reactions. The process typically starts with the formation of the cyclopenta[a]chrysene core, followed by the introduction of methyl and propan-2-yl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
The compound (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene has several scientific research applications:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the cyclopenta[a]chrysene family, such as:
- (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-ethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
- (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-butyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Uniqueness
What sets (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene apart is its specific stereochemistry and the presence of multiple chiral centers, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C30H52 |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23?,24-,25-,27+,28+,29-,30-/m1/s1 |
InChI Key |
ZRLNBWWGLOPJIC-SPMWLISFSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CCC5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
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